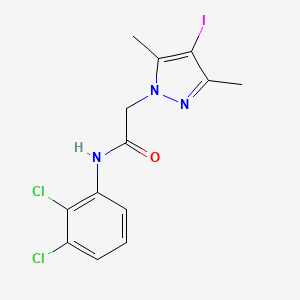![molecular formula C15H14N4O6S B11486843 methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11486843.png)
methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The sulfonylation and esterification steps follow, where appropriate sulfonyl chlorides and methyl esters are used under basic or acidic conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring compound with similar indole structure but different functional groups.
Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate: Another compound with a similar pyrimidine ring but different substituents.
Uniqueness
What sets methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate apart is its combination of the indole core with the sulfonyl and ester functional groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C15H14N4O6S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
methyl 3-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S/c1-7-12(13(20)18-15(22)16-7)26(23,24)19-10-8-5-3-4-6-9(8)17-11(10)14(21)25-2/h3-6,17,19H,1-2H3,(H2,16,18,20,22) |
InChI-Schlüssel |
PYZKZMBTGBVPRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(NC3=CC=CC=C32)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-butyl-8-(3,4-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486771.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide](/img/structure/B11486782.png)
![Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11486785.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11486786.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486792.png)
![1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B11486795.png)
![2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486800.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11486803.png)
![Ethyl 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxylate](/img/structure/B11486805.png)
![Methyl 7-(2-methoxyphenyl)-6-[(3-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11486813.png)
![4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B11486815.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486840.png)
